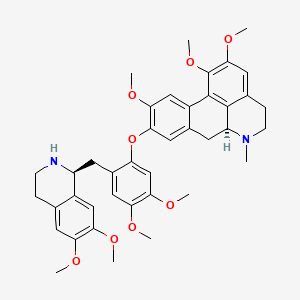
Northalicarpine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Northalicarpine is a compound belonging to the class of aporphine alkaloids. Aporphine alkaloids are a significant group of naturally occurring compounds known for their diverse pharmacological activities. This compound, like other aporphines, exhibits a range of biological activities, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Northalicarpine typically involves several steps, starting from simpler precursor molecules. The synthetic route often includes the formation of the aporphine skeleton through a series of cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. For instance, the use of specific catalysts can enhance the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain this compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Northalicarpine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxoaporphine derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, altering its pharmacological properties.
Substitution: Substitution reactions, such as nucleophilic aromatic substitution, can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of oxoaporphine derivatives, while reduction can yield various reduced forms of the compound.
Scientific Research Applications
Northalicarpine has a wide range of scientific research applications, including:
Chemistry: In synthetic organic chemistry, this compound serves as a precursor for the synthesis of other complex molecules.
Biology: It is used in studies related to cell signaling and molecular interactions due to its ability to interact with various biological targets.
Medicine: this compound exhibits pharmacological activities such as antitumor, antimicrobial, and anti-inflammatory properties, making it a potential candidate for drug development.
Industry: In the pharmaceutical industry, this compound is explored for its potential therapeutic applications and as a lead compound for the development of new drugs.
Mechanism of Action
The mechanism of action of Northalicarpine involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For instance, this compound may exert its antitumor effects by inhibiting specific signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Northalicarpine can be compared with other aporphine alkaloids such as:
Boldine: Known for its antioxidant and anti-inflammatory properties.
Glaucine: Exhibits antitussive and anti-inflammatory activities.
Nuciferine: Has sedative and antipsychotic effects.
Compared to these compounds, this compound may have unique pharmacological profiles and specific applications in scientific research and medicine.
Properties
CAS No. |
56021-86-4 |
|---|---|
Molecular Formula |
C40H46N2O8 |
Molecular Weight |
682.8 g/mol |
IUPAC Name |
(6aS)-9-[2-[[(1S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-4,5-dimethoxyphenoxy]-1,2,10-trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline |
InChI |
InChI=1S/C40H46N2O8/c1-42-12-10-23-16-37(48-7)40(49-8)39-27-20-34(46-5)36(17-24(27)14-29(42)38(23)39)50-30-21-35(47-6)32(44-3)18-25(30)13-28-26-19-33(45-4)31(43-2)15-22(26)9-11-41-28/h15-21,28-29,41H,9-14H2,1-8H3/t28-,29-/m0/s1 |
InChI Key |
RDGZVMCRNRKUPK-VMPREFPWSA-N |
Isomeric SMILES |
CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC(=C(C=C43)OC)OC5=CC(=C(C=C5C[C@H]6C7=CC(=C(C=C7CCN6)OC)OC)OC)OC)OC)OC |
Canonical SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)OC5=CC(=C(C=C5CC6C7=CC(=C(C=C7CCN6)OC)OC)OC)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


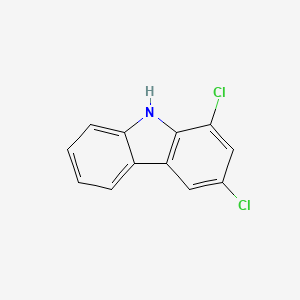
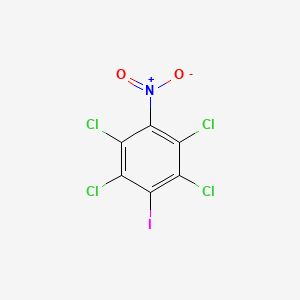
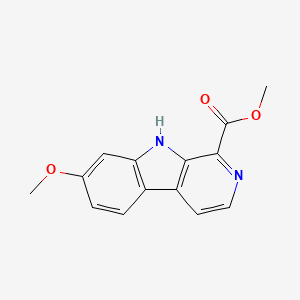
![4-[(E)-(4-Chloro-2-methylphenyl)diazenyl]-N-ethylnaphthalen-1-amine](/img/structure/B14623096.png)
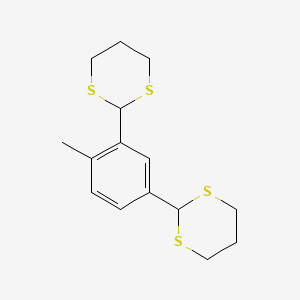
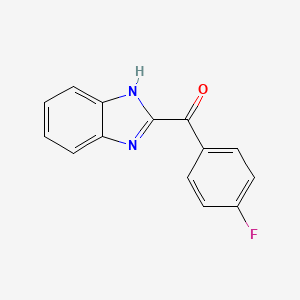
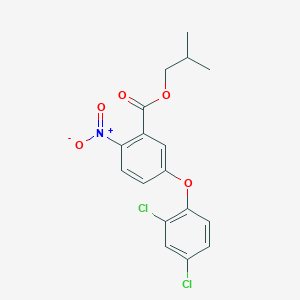


![Benzene, 1,4-bis[(4-nitrophenyl)thio]-](/img/structure/B14623137.png)
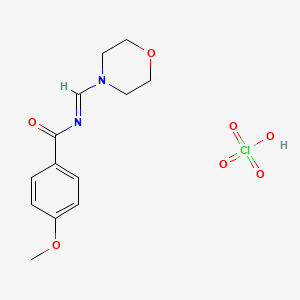
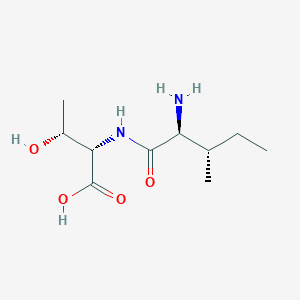
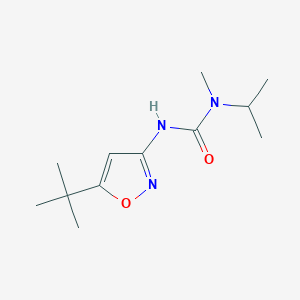
![8a-Ethenyl-4-hydroxy-3,5-dimethylideneoctahydro-2h-furo[3,2-g]isochromene-2,6(3h)-dione](/img/structure/B14623157.png)
